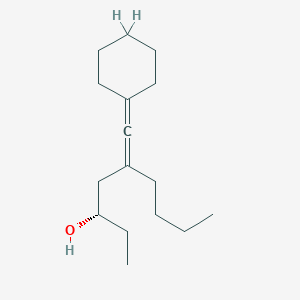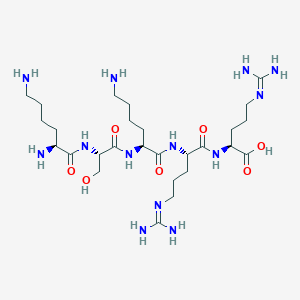![molecular formula C25H33IN4O3 B14210496 D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide CAS No. 824406-86-2](/img/structure/B14210496.png)
D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide: is a synthetic peptide compound It is characterized by the presence of leucine, alanine, phenylalanine, and an iodophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide typically involves the stepwise coupling of amino acids. The process begins with the protection of amino groups to prevent unwanted reactions. The iodophenyl group is introduced through iodination of a phenylalanine derivative. The final coupling step involves the use of peptide coupling reagents such as carbodiimides or phosphonium salts to form the peptide bond between the amino acids.
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The iodophenyl group can undergo oxidation reactions, potentially leading to the formation of iodinated derivatives.
Reduction: Reduction reactions can target the peptide bonds or the iodophenyl group, leading to deiodination or cleavage of the peptide chain.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Iodinated derivatives of the peptide.
Reduction: Deiodinated peptides or cleaved peptide fragments.
Substitution: Peptides with substituted phenyl groups.
Applications De Recherche Scientifique
Chemistry:
- Used as a model compound for studying peptide synthesis and modification.
- Investigated for its potential as a building block in the design of novel peptides and proteins.
Biology:
- Studied for its interactions with biological molecules, such as enzymes and receptors.
- Used in research on peptide-based drug delivery systems.
Medicine:
- Potential applications in the development of peptide-based therapeutics.
- Investigated for its role in targeting specific molecular pathways in diseases.
Industry:
- Utilized in the production of peptide-based materials and coatings.
- Explored for its potential in biotechnology applications, such as biosensors and diagnostics.
Mécanisme D'action
The mechanism of action of D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group may enhance binding affinity to these targets, leading to modulation of their activity. The peptide backbone allows for specific interactions with biological molecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide
- D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide
Comparison:
- D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide is unique due to its specific sequence of amino acids and the position of the iodophenyl group.
- Similar compounds may have variations in the sequence or the position of the iodophenyl group, leading to differences in their chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
824406-86-2 |
|---|---|
Formule moléculaire |
C25H33IN4O3 |
Poids moléculaire |
564.5 g/mol |
Nom IUPAC |
(2R)-2-amino-N-[(2S)-1-[[(2S)-1-[(3-iodophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C25H33IN4O3/c1-16(2)12-21(27)24(32)29-17(3)23(31)30-22(14-18-8-5-4-6-9-18)25(33)28-15-19-10-7-11-20(26)13-19/h4-11,13,16-17,21-22H,12,14-15,27H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t17-,21+,22-/m0/s1 |
Clé InChI |
URJMIHRSRAUYQC-WTOYTKOKSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC(=CC=C2)I)NC(=O)[C@@H](CC(C)C)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC(=CC=C2)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



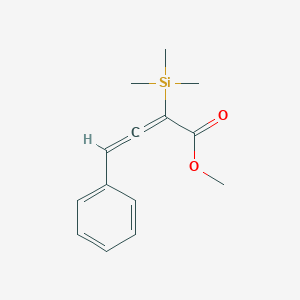
![3-{[4-(2,6-Difluorophenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole](/img/structure/B14210426.png)
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl-1-phenyl-, (1S)-](/img/structure/B14210432.png)

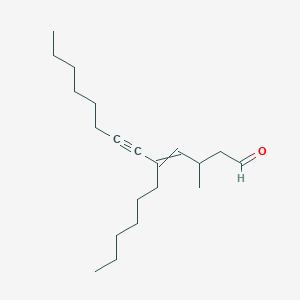
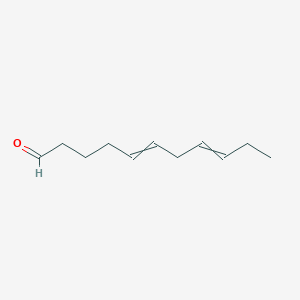
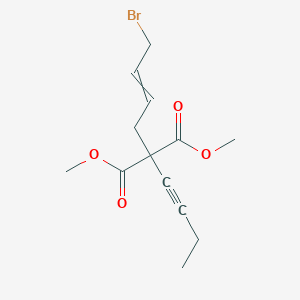
![4-(9,9-Difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide](/img/structure/B14210459.png)
![L-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210473.png)
![2,2'-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B14210474.png)
![(2S)-{[(2S)-2-Amino-2-phenylacetyl]amino}(phenyl)acetic acid](/img/structure/B14210484.png)
